molecular formula C27H21F3N8O B10820353 Radotinib-d6

Radotinib-d6

Numéro de catalogue B10820353
Poids moléculaire: 536.5 g/mol
Clé InChI: DUPWHXBITIZIKZ-LJVZJTOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Radotinib-d6 is a deuterium-labeled derivative of Radotinib, a second-generation tyrosine kinase inhibitor. It is primarily used as an internal standard in the quantification of Radotinib in various analytical methods. Radotinib itself is known for its efficacy in treating chronic myeloid leukemia, particularly in patients who exhibit resistance or intolerance to other Bcr-Abl tyrosine kinase inhibitors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Radotinib-d6 involves the incorporation of deuterium atoms into the Radotinib molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling throughout the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Radotinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines .

Applications De Recherche Scientifique

Radotinib-d6 is extensively used in scientific research, particularly in the following areas:

    Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and structural elucidation of Radotinib.

    Biology: Used in studies to understand the metabolic pathways and pharmacokinetics of Radotinib.

    Medicine: Helps in the development of new therapeutic strategies for chronic myeloid leukemia by providing insights into the drug’s behavior in biological systems.

    Industry: Employed in the quality control and validation of pharmaceutical formulations containing Radotinib

Mécanisme D'action

Radotinib-d6, being a labeled form of Radotinib, shares the same mechanism of action. Radotinib inhibits the Bcr-Abl tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of the kinase, Radotinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis in leukemic cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Imatinib: The first-generation Bcr-Abl inhibitor, used in the treatment of chronic myeloid leukemia.

    Dasatinib: A second-generation inhibitor with a broader spectrum of activity.

    Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile.

Uniqueness of Radotinib-d6

This compound is unique due to its deuterium labeling, which provides several advantages:

Propriétés

Formule moléculaire

C27H21F3N8O

Poids moléculaire

536.5 g/mol

Nom IUPAC

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D

Clé InChI

DUPWHXBITIZIKZ-LJVZJTOJSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H]

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.